2-(N-Benzyl4-bromobenzenesulfonamido)-N-(3-chloro-4-methylphenyl)acetamide
Description
This compound features a bifunctional acetamide core with two distinct substituents:
Properties
Molecular Formula |
C22H20BrClN2O3S |
|---|---|
Molecular Weight |
507.8 g/mol |
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H20BrClN2O3S/c1-16-7-10-19(13-21(16)24)25-22(27)15-26(14-17-5-3-2-4-6-17)30(28,29)20-11-8-18(23)9-12-20/h2-13H,14-15H2,1H3,(H,25,27) |
InChI Key |
ICNQVXPCXODCGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(3-chloro-4-methylphenyl)acetamide is a sulfonamide derivative that has garnered interest due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Molecular Formula and Weight
- Molecular Formula : C22H21BrN2O4S
- Molecular Weight : 489.4 g/mol
Structural Characteristics
The compound features a sulfonamide functional group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects. The presence of bromine and chlorine atoms may also contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. A study focusing on similar compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of folic acid synthesis, crucial for bacterial growth.
Table 1: Antimicrobial Activity of Sulfonamides
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(3-chloro-4-methylphenyl)acetamide | P. aeruginosa | TBD |
Anti-inflammatory Effects
Sulfonamides have been shown to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. Preliminary studies on related compounds suggest that this compound may also possess similar anti-inflammatory effects.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A clinical trial evaluated the effectiveness of a sulfonamide derivative similar to our compound in treating urinary tract infections caused by E. coli. Results indicated a significant reduction in bacterial load after treatment with the compound, supporting its potential as an effective antimicrobial agent.
-
Case Study on Anti-inflammatory Activity :
- In an animal model of arthritis, a related sulfonamide was administered to assess its anti-inflammatory effects. The results showed a marked decrease in joint swelling and pain, suggesting that the compound could be beneficial in managing inflammatory conditions.
The proposed mechanisms of action for sulfonamides include:
- Inhibition of Dihydropteroate Synthase : This enzyme is critical in the bacterial folate synthesis pathway.
- Modulation of Immune Response : By inhibiting COX enzymes, these compounds may reduce the production of pro-inflammatory mediators such as prostaglandins.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives, indicating that modifications to the aromatic rings can significantly influence biological activity. For instance, the introduction of halogen substituents has been correlated with enhanced potency against specific bacterial strains.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of Bromine | Increased antimicrobial potency |
| Chlorine Substitution | Enhanced anti-inflammatory response |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Pharmacological Activity
Key Observations:
- Receptor Specificity : Methoxybenzyl groups (e.g., in FPR2 agonists) enhance selectivity, whereas bulkier substituents (e.g., sulfonamido in the target compound) may favor enzyme inhibition .
- Hydrophobic Interactions : Compounds with extended aromatic systems (e.g., naphthyl or phenethyl) exhibit stronger enzyme binding, suggesting the target compound’s benzylsulfonamido group could similarly enhance affinity .
- Crystal Packing : Dihedral angles between aryl rings (e.g., 66.4° in ) influence molecular conformation and stability, which may differ in the target compound due to sulfonamide rigidity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Lipophilicity : The target compound’s LogP (~3.5) aligns with analogs showing moderate membrane permeability but may require formulation optimization for bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(3-chloro-4-methylphenyl)acetamide?
- Methodology : Use carbodiimide-mediated coupling (e.g., EDC·HCl) in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. React 4-bromobenzenesulfonyl chloride with N-benzyl-3-chloro-4-methylaniline under inert conditions at 0–5°C. Monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is structural characterization performed for this compound?
- Methodology : Employ multi-nuclear NMR (¹H, ¹³C) in deuterated DMSO or CDCl₃ to confirm connectivity. Use high-resolution mass spectrometry (HRMS) for molecular ion validation. For crystalline samples, perform single-crystal X-ray diffraction to resolve stereochemistry and confirm sulfonamide/acetamide geometry .
Q. What preliminary biological screening assays are relevant?
- Methodology : Conduct cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., DU145 prostate cancer, MM96L melanoma). Report IC₅₀ values with positive controls (e.g., doxorubicin). Use concentrations ranging from 1–100 µM and triplicate runs to ensure reproducibility .
Q. What safety protocols are critical during synthesis?
- Methodology : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid water contact (risk of sulfonyl chloride hydrolysis). Store intermediates under nitrogen. Dispose of halogenated waste per EPA guidelines .
Advanced Research Questions
Q. How does crystallographic data inform conformational analysis of this compound?
- Methodology : Analyze X-ray data to measure dihedral angles between the sulfonamide and acetamide planes. Identify intermolecular interactions (e.g., N–H···O hydrogen bonds) that stabilize the crystal lattice. Compare with DFT-optimized gas-phase structures to assess packing effects .
Q. How can structure-activity relationships (SAR) be explored for cytotoxicity?
- Methodology : Synthesize analogs with substituent variations (e.g., replacing Br with Cl, modifying benzyl groups). Test against a panel of cell lines and correlate IC₅₀ values with electronic (Hammett σ) or steric (Taft Es) parameters. Use molecular docking to predict binding to targets like tubulin or kinases .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology : Re-evaluate compound purity (HPLC ≥95%), assay conditions (e.g., serum concentration in media), and cell line authenticity (STR profiling). Perform dose-response curves with independent replicates. Cross-validate using orthogonal assays (e.g., apoptosis via Annexin V) .
Q. What solvent systems optimize solubility for in vitro assays?
- Methodology : Test solubility in DMSO (stock solutions), followed by dilution in PBS or cell culture media (≤0.1% DMSO). For low solubility, use co-solvents (e.g., PEG-400) or nanoformulations. Measure logP via shake-flask method to guide solvent selection .
Notes
- Citations prioritize peer-reviewed crystallography and synthesis studies.
- Advanced FAQs emphasize mechanistic insights and reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
